molecular formula C21H25ClN4O2 B10998642 4-(3-chlorophenyl)-N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}piperazine-1-carboxamide

4-(3-chlorophenyl)-N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}piperazine-1-carboxamide

Cat. No.: B10998642
M. Wt: 400.9 g/mol
InChI Key: MHYGUVMPTFNMPL-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}piperazine-1-carboxamide is a compound belonging to the piperazine class of chemical substances Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including 4-(3-chlorophenyl)-N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}piperazine-1-carboxamide, can be achieved through several methods:

Industrial Production Methods

Industrial production of piperazine derivatives often involves scalable and efficient synthetic routes. One such method is the visible-light-promoted decarboxylative annulation protocol between a glycine-based diamine and various aldehydes, which provides 2-aryl, 2-heteroaryl, and 2-alkyl piperazines under mild conditions .

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}piperazine-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution reagents: Such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

4-(3-chlorophenyl)-N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}piperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}piperazine-1-carboxamide involves its interaction with molecular targets and pathways. It is known to be a highly potent dopamine transporter (DAT) ligand, with a dissociation constant (Ki) of 0.04 nM . This compound selectively inhibits the dopamine transporter, leading to increased levels of dopamine in the synaptic cleft. It has relatively low affinity for the norepinephrine transporter (NET) and the serotonin transporter (SERT), making it a highly selective DAT inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high selectivity and potency as a dopamine transporter inhibitor. Its dissociation constant (Ki) of 0.04 nM makes it one of the most potent dopamine transporter ligands described to date . This high selectivity and potency distinguish it from other similar compounds, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C21H25ClN4O2

Molecular Weight

400.9 g/mol

IUPAC Name

4-(3-chlorophenyl)-N-[2-oxo-2-(2-phenylethylamino)ethyl]piperazine-1-carboxamide

InChI

InChI=1S/C21H25ClN4O2/c22-18-7-4-8-19(15-18)25-11-13-26(14-12-25)21(28)24-16-20(27)23-10-9-17-5-2-1-3-6-17/h1-8,15H,9-14,16H2,(H,23,27)(H,24,28)

InChI Key

MHYGUVMPTFNMPL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NCC(=O)NCCC3=CC=CC=C3

Origin of Product

United States

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